4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one
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Overview
Description
4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one is a chemical compound with the molecular formula C10H10Br2N2O3S and a molecular weight of 398.07 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research . The compound features a piperazin-2-one core substituted with a 2,5-dibromophenylsulfonyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes . These methods ensure the compound is available in large quantities for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,5-dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfonium salts, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazin-2-one derivatives .
Scientific Research Applications
4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with biological molecules, potentially inhibiting or modifying their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-((2,5-Dibromophenyl)sulfonyl)piperazin-2-one include:
- 3-(2-Hydroxyethyl)piperazin-2-one
- 1-(2-Phenylethyl)piperazin-2-one hydrochloride
- 1-(3,5-Dimethylbenzyl)piperazin-2-one hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique 2,5-dibromophenylsulfonyl substitution, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10Br2N2O3S |
---|---|
Molecular Weight |
398.07 g/mol |
IUPAC Name |
4-(2,5-dibromophenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C10H10Br2N2O3S/c11-7-1-2-8(12)9(5-7)18(16,17)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6H2,(H,13,15) |
InChI Key |
PCZVEXNPBCGPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
solubility |
>59.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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